Orthogonal Deprotection: Cbz vs. Boc Protecting Group Stability
Benzyl carbamates (Cbz) offer an orthogonal deprotection strategy compared to tert-butyl carbamates (Boc). While Boc groups are cleaved under mild acidic conditions (e.g., TFA), benzyl carbamates remain stable under these conditions and are instead removed by catalytic hydrogenolysis or strong acids [1]. This orthogonality allows for selective and sequential deprotection in complex syntheses where multiple amine protecting groups are required, a key advantage for building molecular complexity.
| Evidence Dimension | Deprotection Method & Conditions |
|---|---|
| Target Compound Data | Stable to mild acidolysis (e.g., TFA), cleaved by hydrogenolysis (H2, Pd/C) or strong acids. |
| Comparator Or Baseline | tert-Butyl carbamate (Boc) |
| Quantified Difference | Orthogonal stability; Cbz group remains intact under conditions that remove Boc. |
| Conditions | Standard organic synthesis deprotection protocols. |
Why This Matters
This orthogonal stability profile allows for selective deprotection in complex molecule synthesis, enabling a broader range of synthetic routes.
- [1] Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(42), 18614-18621. View Source
